6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group, an amino group linked to a methylpyridine, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the condensation of 2-chloro-6-methylpyridine with appropriate amines followed by cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability and efficiency in forming carbon–carbon bonds .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation conditions are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Substituted amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: Shares the pyridine ring and amino group but lacks the chloro and carboxylic acid groups.
Picolinic acid: An isomer with the carboxylic acid group at a different position.
Quinolinyl-pyrazoles: Compounds with similar heterocyclic structures but different functional groups and biological activities.
Uniqueness
6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, amino group, and carboxylic acid group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C12H10ClN3O2 |
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Molecular Weight |
263.68 g/mol |
IUPAC Name |
6-chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O2/c1-7-9(3-2-6-14-7)15-11-8(12(17)18)4-5-10(13)16-11/h2-6H,1H3,(H,15,16)(H,17,18) |
InChI Key |
NCHXBVLQKMUKJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC2=C(C=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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